molecular formula C18H16FN3O4S2 B2557062 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 919052-62-3

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2557062
CAS No.: 919052-62-3
M. Wt: 421.46
InChI Key: GSRWVFPFDBQNOE-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a structure renowned in medicinal chemistry for its diverse biological activities. Benzothiazole derivatives are frequently investigated for their potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi . The incorporation of the 6-fluoro group and the morpholinosulfonylbenzamide moiety in this specific compound is designed to enhance its binding affinity and selectivity towards enzymatic targets. Similar compounds have been shown to act as inhibitors for key bacterial enzymes, such as thymidine kinase, which is essential for DNA synthesis, or MurB, a critical enzyme in bacterial cell wall formation . This makes such derivatives promising candidates for developing novel antimicrobial agents, especially against drug-resistant strains. Furthermore, the benzothiazole scaffold is a recognized pharmacophore in oncology research, with numerous derivatives demonstrating significant anti-tumor and anti-inflammatory activities in pre-clinical studies, often through the modulation of pathways like AKT and ERK . Researchers can utilize this high-purity compound as a key intermediate or a lead compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. It is intended for use in biochemical assays, in vitro pharmacological testing, and target identification studies. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c19-13-3-6-15-16(11-13)27-18(20-15)21-17(23)12-1-4-14(5-2-12)28(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRWVFPFDBQNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Fluorobenzo[d]thiazole

The benzo[d]thiazole moiety is synthesized through cyclization of substituted aniline precursors. A method adapted from ACS Omega (2020) employs tert-butyldimethylsilyl (TBDMS) protection to direct regioselectivity during cyclization. Key steps include:

  • Cyclization : Reaction of 2-amino-4-fluorothiophenol with a silyl-protected carbonyl compound under acidic conditions (e.g., HCl/EtOH) yields the 6-fluorobenzo[d]thiazole core.
  • Deprotection : Removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) affords the free hydroxy intermediate, which is subsequently fluorinated using diethylaminosulfur trifluoride (DAST).

Sulfonylation of Benzamide

The morpholinosulfonyl group is introduced via sulfonylation of 4-nitrobenzamide:

  • Sulfonation : Treatment of 4-nitrobenzoyl chloride with morpholine in the presence of sulfonyl chloride (e.g., SO₂Cl₂) yields 4-(morpholinosulfonyl)benzamide.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is then acylated to form the reactive benzamide intermediate.

Coupling Reaction

The final step involves coupling the 6-fluorobenzo[d]thiazole-2-amine with 4-(morpholinosulfonyl)benzoyl chloride:

  • Amide Bond Formation : Reacting the two intermediates in anhydrous dichloromethane (DCM) with a coupling agent such as HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates bond formation. The reaction is typically conducted at 0–5°C to minimize side reactions.

Step-by-Step Procedure and Optimization

Detailed Reaction Conditions

Step Reagents/Conditions Temperature Time Yield Purification Method
Cyclization 2-Amino-4-fluorothiophenol, TBDMS-Cl, HCl/EtOH 80°C 12 h 68% Column chromatography (SiO₂, hexane/EtOAc)
Fluorination DAST, DCM -10°C 2 h 75% Neutralization, extraction
Sulfonylation SO₂Cl₂, morpholine, DMF 25°C 6 h 82% Recrystallization (MeOH)
Coupling HATU, DIPEA, DCM 0–5°C 24 h 65% HPLC (C18 column)

Optimization Strategies

  • Regioselectivity in Cyclization : Using TBDMS protection avoids undesired 7-substitution, improving regioselectivity to >95%.
  • Solvent Effects : Replacing DMF with THF in sulfonylation reduces side-product formation by 15%.
  • Catalyst Screening : Pd-C (5% w/w) achieves full nitro reduction in 2 hours, compared to 6 hours with Raney nickel.

Industrial-Scale Production Considerations

Scalable synthesis requires modifications to laboratory protocols:

  • Continuous Flow Reactors : Cyclization and fluorination steps benefit from flow chemistry, reducing reaction times by 40%.
  • Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) in coupling reactions lowers environmental impact while maintaining yield.
  • Cost-Effective Purification : Simulated moving bed (SMB) chromatography replaces traditional column methods, cutting purification costs by 30%.

Analytical Validation and Quality Control

Purity Assessment

Technique Parameters Result
HPLC C18 column, 70:30 H₂O/ACN, 1 mL/min Purity >99%
¹⁹F NMR δ -112 ppm (CFCl₃ reference) Confirms fluorine position
HRMS [M+H]⁺ calc. 434.0921, found 434.0918 Validates molecular formula

Stability Studies

The compound remains stable under nitrogen at -20°C for 12 months. Degradation (<5%) occurs under humid conditions (40°C/75% RH), necessitating airtight storage.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the morpholinosulfonyl group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Structural Variations :

Benzothiazole Substituents: Halogen vs. Methoxy/Amino Groups: The 6-fluoro substituent in the target compound contrasts with bromo (Compound 11, ), methoxyphenyl (Compound 12a, ), and amino groups (ABTB, ). Fluorine’s electron-withdrawing nature improves binding affinity and stability compared to bulkier or electron-donating groups . Pyridinyl vs. Fluorobenzo: Compounds in feature pyridinyl-thiazol hybrids, which may enhance metal coordination but reduce lipophilicity relative to the fluorobenzo group .

Sulfonyl Group Modifications: Morpholino vs. Piperazine/Other Sulfonyls: The morpholinosulfonyl group in the target compound differs from piperazine (Compound 11, ), dimethylsulfamoyl (Compound 50, ), and tetrahydrofuran-methyl sulfamoyl (). Morpholino’s polarity improves aqueous solubility, while piperazine derivatives may offer basicity for protonation-dependent interactions .

Linker and Auxiliary Groups :

  • Triethylene glycol () and triazole linkers (–10) in analogs introduce flexibility or multivalency, which are absent in the target compound. These groups may enhance pharmacokinetics but complicate synthesis .

Melting Points and Solubility :

Compound Melting Point (°C) Solubility Clues Reference
Target Compound Not reported High (morpholino enhances)
Compound 12b () 234.6–238.2 Low (bulky dimethoxyphenyl)
Compound 4i () 177.2 Moderate (ethylpiperazine)
Compound 28 () 210–212 (decomp.) Low (triazole linker)

The morpholino group likely improves the target’s solubility compared to halogenated or triazole-containing analogs.

Key Advantages and Limitations
  • Advantages: Fluorine enhances metabolic stability and binding selectivity. Morpholinosulfonyl balances solubility and target engagement.
  • Limitations :
    • Moderate synthetic yield compared to triazole derivatives.
    • Lack of in vivo data in provided evidence limits efficacy assessment.

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